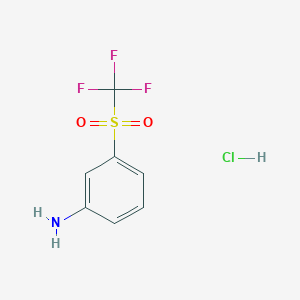

![molecular formula C23H21N3O3S B2677060 3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 886914-27-8](/img/structure/B2677060.png)

3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

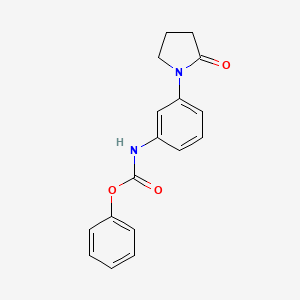

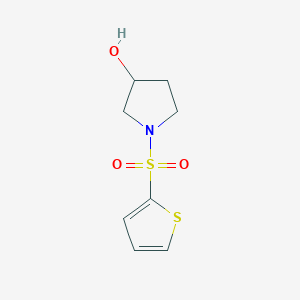

The compound is a derivative of chromen-4-one, which is a class of compounds known as coumarins . Coumarins are aromatic compounds often used in perfumes and as chemical precursors. The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a dimethylbenzothiazole group .

Molecular Structure Analysis

The compound contains several functional groups, including a piperazine ring, a benzothiazole ring, and a chromen-4-one group . These groups can have different reactivity and can affect the overall properties of the compound.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine, benzothiazole, and chromen-4-one groups . For instance, the C-5 atom in the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Antimicrobial Activity

One area of research application for compounds related to "3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one" is in the development of new antimicrobial agents. Thiazolidinone derivatives, for instance, have been synthesized and evaluated for their antimicrobial efficacy against a variety of bacterial and fungal species. These compounds have shown promising activity, indicating their potential use in combating microbial infections (Patel, Kumari, & Patel, 2012).

Anti-inflammatory Potential

Another area of research focuses on the anti-inflammatory potential of chromene derivatives. These compounds have been synthesized and evaluated for their in-vivo anti-inflammatory activity, revealing significant anti-inflammatory effects. This suggests their potential as structural templates for the design and development of new anti-inflammatory drugs (Gandhi et al., 2018).

Anticancer Evaluation

Compounds with a piperazine substituent, particularly those linked to 1,3-thiazole cycles, have been studied for their anticancer activity. Screening performed in vitro on various cancer cell lines revealed that some compounds exhibited significant anticancer properties, indicating their potential use in cancer therapy (Turov, 2020).

Biofilm and MurB Enzyme Inhibitors

Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has shown potent antibacterial efficacies, particularly in biofilm inhibition and as inhibitors of the MurB enzyme. These findings open up avenues for the development of new treatments targeting resistant bacterial strains and biofilm-related infections (Mekky & Sanad, 2020).

Synthesis and Spectroscopy

The synthesis and characterization of compounds related to "this compound" have also been a significant area of research. Studies have focused on developing new synthetic routes, understanding the structural properties through spectroscopic methods, and evaluating the biological activities of these compounds (Al-Omran, Mohareb, & El-Khair, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-14-7-8-19-20(15(14)2)24-23(30-19)26-11-9-25(10-12-26)22(28)17-13-29-18-6-4-3-5-16(18)21(17)27/h3-8,13H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSMNALARFJUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=COC5=CC=CC=C5C4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-chlorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2676979.png)

![methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2676983.png)

![6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2676985.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2676994.png)